molecular formula C29H36N2O4 B3082704 N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid CAS No. 113408-47-2

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid

Cat. No. B3082704
CAS RN: 113408-47-2
M. Wt: 476.6 g/mol
InChI Key: NIUHRFQYJMICOO-UHFFFAOYSA-N
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Description

N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid, also known as N-Ethylethanamine, is a compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of lab experiments and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Psychedelic Effects and Serotonin Receptors

5-MeO-DMT is a tryptamine hallucinogen found in the toxin of Colorado River toads. It interacts with serotonin receptors, particularly 5-HT2A . This receptor plays a crucial role in mediating both hallucinogenic and therapeutic effects of psychedelics like LSD and psilocybin . However, 5-MeO-DMT also engages the 5-HT1A receptor, which contributes to its behavioral effects. Understanding these interactions is essential for potential therapeutic applications.

Structural Pharmacology of 5-HT1A

Researchers have used cryogenic electron microscopy (cryo-EM) to determine the molecular structure of the 5-HT1A receptor in complex with 5-MeO-DMT. By analyzing the structure-activity relationship, they identified key determinants of 5-HT1A signaling potency, efficacy, and selectivity. This knowledge could aid in drug development for neuropsychiatric disorders .

Anxiolytic and Antidepressant Properties

While 5-MeO-DMT lacks hallucinogenic effects in a selective 5-HT1A analog, it still exhibits anxiolytic and antidepressant activity in socially defeated animals. This suggests potential therapeutic benefits beyond its psychedelic properties .

Chemical Synthesis Challenges

Due to its complex structure, total chemical synthesis of 5-MeO-DMT remains challenging. Researchers continue to explore efficient synthetic routes to access this compound for further study .

Radio Ligand Development

5-MeO-DMT derivatives serve as precursors for radio ligands used in positron emission tomography (PET) imaging. These ligands can help visualize specific receptors in the brain, aiding in neuroimaging studies .

Biological Activity Beyond Hallucination

Beyond its hallucinogenic effects, 5-MeO-DMT’s unique pharmacological profile warrants investigation into its potential therapeutic applications. Researchers are exploring its impact on mood disorders, anxiety, and depression .

Mechanism of Action

Target of Action

The compound “N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid” is a complex molecule that likely interacts with multiple targets. Based on its structure, it appears to contain elements of both amines and carboxylic acids . Amines are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes . Carboxylic acids, on the other hand, can participate in various biochemical reactions, often serving as substrates for enzymes .

Mode of Action

The amine group might interact with biological targets through processes such as protonation or deprotonation, forming ionic bonds with target molecules . The carboxylic acid group could participate in reactions such as esterification or amide bond formation .

Biochemical Pathways

The compound could potentially affect multiple biochemical pathways due to its complex structure. For instance, it might influence pathways involving neurotransmitters, given the presence of the amine group . Additionally, the carboxylic acid group could play a role in metabolic pathways, possibly serving as a substrate for various enzymes .

Pharmacokinetics

Both amines and carboxylic acids are known to have good solubility in water, which could potentially enhance the compound’s bioavailability .

Result of Action

Given its structural features, it might influence cellular processes such as signal transduction or metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the protonation state of the amine and carboxylic acid groups could vary depending on the pH, potentially affecting the compound’s interactions with its targets .

properties

IUPAC Name

N-ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4.C4H11N/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,26H,17-18H2,1H3,(H,28,29);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHRFQYJMICOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13918186

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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